molecular formula C19H18N2O3S2 B2965671 3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione CAS No. 1795364-66-7

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione

Cat. No.: B2965671
CAS No.: 1795364-66-7
M. Wt: 386.48
InChI Key: OSDNEHYJIJWZMJ-UHFFFAOYSA-N
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Description

3-(1-(4-(Thiophen-3-yl)benzoyl)piperidin-4-yl)thiazolidine-2,4-dione is a useful research compound. Its molecular formula is C19H18N2O3S2 and its molecular weight is 386.48. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Evaluation

The synthesis of various derivatives of thiazolidine-2,4-dione has been explored for their antimicrobial properties. For example, Jat et al. (2006) and Prakash et al. (2011) have synthesized compounds that showed significant antibacterial and antifungal activities. These studies highlight the compound's potential as a base for developing new antimicrobial agents, with some derivatives demonstrating potent activity against specific strains of bacteria and fungi (J. L. Jat, V. K. Salvi, G. L. Talesara, H. Joshi, 2006); (O. Prakash, D. K. Aneja, Poonam Lohan, K. Hussain, S. Arora, C. Sharma, K. R. Aneja, 2011).

Anticancer Activity

N-substituted indole derivatives of thiazolidine-2,4-dione have been synthesized and evaluated for their anticancer activities. Kumar and Sharma (2022) reported compounds that inhibited topoisomerase-I enzyme, suggesting a potential mechanism for their anticancer activity. Such findings underscore the relevance of thiazolidine-2,4-dione derivatives in cancer research, particularly in identifying new therapeutic compounds (N. Kumar, Sanjay K. Sharma, 2022).

Regioselective Synthesis

Verma et al. (2009) have developed methods for the regioselective synthesis of azabicycloadducts derived from benzo[b]thiophene-2,3-dione and pipecolinic acid. This research demonstrates the compound's versatility in synthesizing structurally complex and novel heterocyclic compounds, which could have various pharmaceutical applications (S. Verma, K. Arora, D. Jose, R. Joshi, P. Pardasani, R. Pardasani, 2009).

Biological Activity of Derivatives

Kim et al. (2004) designed and synthesized derivatives containing 2,4-thiazolidinedione, evaluating their effects on triglyceride accumulation and hypoglycemic activity. This highlights the potential therapeutic applications of these derivatives in metabolic disorders such as diabetes (Bok Young Kim, Joong Bok Ahn, Hong Woo Lee, Sung Kwon Kang, Jung Hwa Lee, Jae Soo Shin, Soon Kil Ahn, Chung Il Hong, Seung Soo Yoon, 2004).

Properties

IUPAC Name

3-[1-(4-thiophen-3-ylbenzoyl)piperidin-4-yl]-1,3-thiazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N2O3S2/c22-17-12-26-19(24)21(17)16-5-8-20(9-6-16)18(23)14-3-1-13(2-4-14)15-7-10-25-11-15/h1-4,7,10-11,16H,5-6,8-9,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSDNEHYJIJWZMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C(=O)CSC2=O)C(=O)C3=CC=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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